molecular formula C17H19ClN2O4S B5340804 N-[4-({[2-(4-chloro-2-methylphenoxy)ethyl]amino}sulfonyl)phenyl]acetamide

N-[4-({[2-(4-chloro-2-methylphenoxy)ethyl]amino}sulfonyl)phenyl]acetamide

Cat. No. B5340804
M. Wt: 382.9 g/mol
InChI Key: LQPUANPDHDTIDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-({[2-(4-chloro-2-methylphenoxy)ethyl]amino}sulfonyl)phenyl]acetamide, also known as Celecoxib, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation. Celecoxib selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain.

Mechanism of Action

N-[4-({[2-(4-chloro-2-methylphenoxy)ethyl]amino}sulfonyl)phenyl]acetamide selectively inhibits the COX-2 enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. By inhibiting COX-2, this compound reduces inflammation and pain without affecting the COX-1 enzyme, which is responsible for the production of prostaglandins that protect the stomach lining.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and pain in various conditions. It has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. This compound has been shown to reduce inflammation in the brain, which may have potential therapeutic benefits for Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-[4-({[2-(4-chloro-2-methylphenoxy)ethyl]amino}sulfonyl)phenyl]acetamide has several advantages for lab experiments, including its selective inhibition of COX-2, its ability to reduce inflammation and pain, and its potential use in cancer therapy and Alzheimer's disease. However, this compound also has limitations, including its potential for gastrointestinal side effects and its potential for drug interactions.

Future Directions

There are several future directions for N-[4-({[2-(4-chloro-2-methylphenoxy)ethyl]amino}sulfonyl)phenyl]acetamide research. One potential direction is the development of new this compound derivatives with improved pharmacological properties. Another potential direction is the study of this compound in combination with other drugs for cancer therapy. Additionally, further research is needed to fully understand the potential therapeutic benefits of this compound in Alzheimer's disease.

Synthesis Methods

N-[4-({[2-(4-chloro-2-methylphenoxy)ethyl]amino}sulfonyl)phenyl]acetamide is synthesized from 4-sulfamoylphenylacetic acid and 4-chlorobenzonitrile. The reaction is catalyzed by potassium carbonate and heated with acetic anhydride. The resulting product is then treated with sodium hydroxide to form the final product, this compound.

Scientific Research Applications

N-[4-({[2-(4-chloro-2-methylphenoxy)ethyl]amino}sulfonyl)phenyl]acetamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been used to treat various conditions such as osteoarthritis, rheumatoid arthritis, and acute pain. This compound has also been studied for its potential use in cancer therapy. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. This compound has also been studied for its potential use in Alzheimer's disease, as it has been shown to reduce inflammation in the brain.

properties

IUPAC Name

N-[4-[2-(4-chloro-2-methylphenoxy)ethylsulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O4S/c1-12-11-14(18)3-8-17(12)24-10-9-19-25(22,23)16-6-4-15(5-7-16)20-13(2)21/h3-8,11,19H,9-10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQPUANPDHDTIDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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